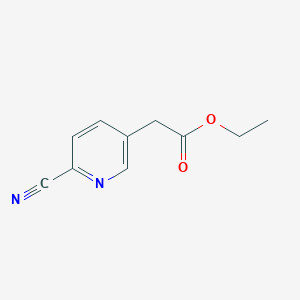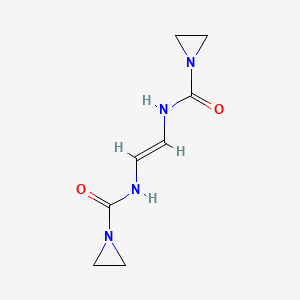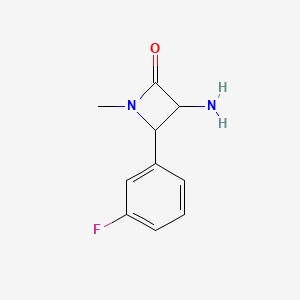![molecular formula C7H8N6O B11903797 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-51-6](/img/structure/B11903797.png)
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, leading to the formation of the pyrazolopyrimidine scaffold . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Its role as a CDK2 inhibitor makes it a potential candidate for cancer therapy.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with specific amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar structural features.
Thioglycoside derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines.
Uniqueness
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide stands out due to its specific substitution pattern and its high potency as a CDK2 inhibitor. Its unique structure allows for strong binding interactions with the CDK2 active site, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
54814-51-6 |
|---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H8N6O/c1-13-4(6(9)14)3-5(8)10-2-11-7(3)12-13/h2H,1H3,(H2,9,14)(H2,8,10,11,12) |
InChI Key |
NIUQHGUWOHENMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC=NC2=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



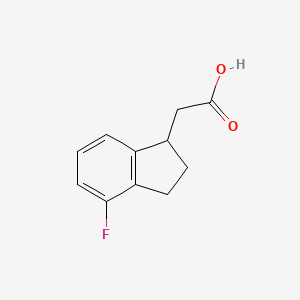
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


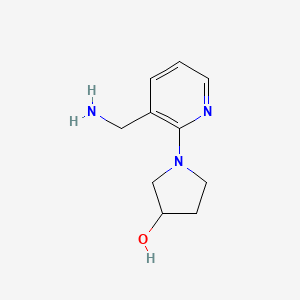

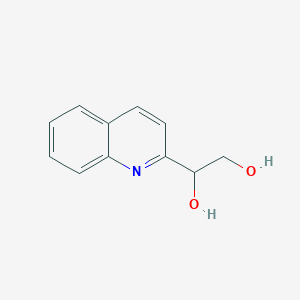
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
